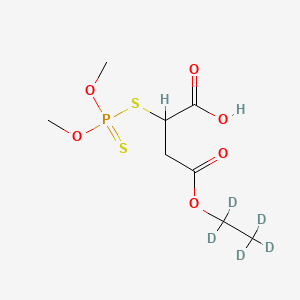![molecular formula C27H46O2 B13431694 (2S,3R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-2,3-diol](/img/structure/B13431694.png)
(2S,3R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-2,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-CHOLESTEN-2-BETA, 3-BETA-DIOL is a derivative of cholesterol, classified as an oxysterol. Oxysterols are oxygenated derivatives of cholesterol that play significant roles in various biological processes, including lipid metabolism and inflammatory responses . This compound is known for its regulatory functions in cholesterol metabolism and has been identified in various biological tissues .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-CHOLESTEN-2-BETA, 3-BETA-DIOL typically involves the oxidation of cholesterol derivatives. One method involves the use of a Diels-Alder adduct of a steroid containing a 5,7-diene and a DELTA24 double bond. This adduct is reacted with an oxidizing agent to provide a 24,25-oxido moiety, followed by treatment with a reducing agent to cleave the adduct and convert the 24,25-oxido moiety to a 25-hydroxy group .
Industrial Production Methods
Industrial production methods for 5-CHOLESTEN-2-BETA, 3-BETA-DIOL are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate modifications to ensure efficiency and cost-effectiveness.
化学反応の分析
Types of Reactions
5-CHOLESTEN-2-BETA, 3-BETA-DIOL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxysterol derivatives.
Reduction: Reduction reactions can convert oxido moieties to hydroxy groups.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Solvents: Reactions are typically carried out in solvents such as benzene or methanol.
Major Products Formed
The major products formed from these reactions include various oxysterol derivatives, which have different biological activities and regulatory functions in lipid metabolism .
科学的研究の応用
5-CHOLESTEN-2-BETA, 3-BETA-DIOL has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other oxysterols and cholesterol derivatives.
Biology: Studied for its role in regulating cholesterol metabolism and lipid biosynthesis.
作用機序
The mechanism of action of 5-CHOLESTEN-2-BETA, 3-BETA-DIOL involves its interaction with molecular targets involved in cholesterol metabolism. It inhibits cholesterol synthesis by decreasing the activities of sterol regulatory element-binding proteins (SREBP-1/2) and suppressing the expression of their target genes, including acetyl-CoA carboxylase (ACC), fatty acid synthase (FAS), and HMG-CoA reductase . This leads to a significant reduction in cholesterol, free fatty acids, and triglycerides in the liver .
類似化合物との比較
Similar Compounds
25-Hydroxycholesterol: Another oxysterol with similar regulatory functions in cholesterol metabolism.
7-Ketocholesterol: An oxysterol involved in the regulation of cholesterol homeostasis.
Lanosterol: A precursor in the biosynthesis of cholesterol with regulatory roles in lipid metabolism.
Uniqueness
5-CHOLESTEN-2-BETA, 3-BETA-DIOL is unique due to its specific regulatory effects on cholesterol metabolism and its potential therapeutic applications in treating cholesterol-related disorders . Its ability to significantly decrease lipid levels in vivo sets it apart from other similar compounds .
特性
分子式 |
C27H46O2 |
|---|---|
分子量 |
402.7 g/mol |
IUPAC名 |
(2S,3R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-2,3-diol |
InChI |
InChI=1S/C27H46O2/c1-17(2)7-6-8-18(3)21-11-12-22-20-10-9-19-15-24(28)25(29)16-27(19,5)23(20)13-14-26(21,22)4/h9,17-18,20-25,28-29H,6-8,10-16H2,1-5H3/t18-,20+,21-,22+,23+,24-,25+,26-,27+/m1/s1 |
InChIキー |
BPPBJKQZMCOLIP-BLHMQUHUSA-N |
異性体SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)C |
正規SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CC(C(C4)O)O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-amino-9-[(2S,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B13431635.png)
![N-[2(4-(-Octylphenyl))butanoic Acid] Fingolimod](/img/structure/B13431637.png)


![(Z)-2-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-N'-hydroxyacetimidamide](/img/structure/B13431653.png)


![[(3S,6R)-6-[(2R,5R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B13431680.png)

